Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate is an organic compound with the molecular formula C12H15BrNO2 It is a derivative of carbamic acid, featuring a benzyl group and a 2-bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate typically involves the reaction of benzyl carbamate with 2-bromoethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
Benzyl carbamate+2-bromoethylamine→Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and corresponding nucleophiles.
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activities. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 2-bromoethyl group.
2-Bromoethylamine: A precursor in the synthesis of Prop-2-en-1-yl benzyl(2-bromoethyl)carbamate with distinct chemical properties.
N-Cbz-2-bromoethylamine: A protected form of 2-bromoethylamine used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both the benzyl and 2-bromoethyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
111923-03-6 |
---|---|
Molekularformel |
C13H16BrNO2 |
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
prop-2-enyl N-benzyl-N-(2-bromoethyl)carbamate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-10-17-13(16)15(9-8-14)11-12-6-4-3-5-7-12/h2-7H,1,8-11H2 |
InChI-Schlüssel |
VFTZELREBRRMQG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)N(CCBr)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.